molecular formula C10H15NO B12289534 4-(1-Amino-2-methylpropyl)phenol

4-(1-Amino-2-methylpropyl)phenol

Cat. No.: B12289534
M. Wt: 165.23 g/mol
InChI Key: YZAPLTBLRYGSEY-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropyl)phenol is an organic compound with the molecular formula C10H15NO. It consists of a phenolic ring (phenol) with an attached amino group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(1-Amino-2-methylpropyl)phenol can be achieved through nucleophilic aromatic substitution reactions. These reactions involve the replacement of a substituent in an aromatic ring by a nucleophile. For instance, the reaction of an aryl halide with a nucleophile under specific conditions can yield the desired phenol derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to facilitate the nucleophilic substitution process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenolic group can yield quinones, while reduction of the amino group can produce primary amines. Substitution reactions can lead to various substituted phenol derivatives .

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropyl)phenol involves its interaction with amine transporters or receptors in the nervous system. By inhibiting the uptake of amines, it can alter neurotransmitter levels and neuronal signaling. This modulation of neurotransmitter levels can impact behaviors and physiological processes regulated by neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-2-methylpropyl)phenol is unique due to its specific combination of a phenolic ring with an amino group and a methyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-(1-amino-2-methylpropyl)phenol

InChI

InChI=1S/C10H15NO/c1-7(2)10(11)8-3-5-9(12)6-4-8/h3-7,10,12H,11H2,1-2H3

InChI Key

YZAPLTBLRYGSEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)O)N

Origin of Product

United States

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